molecular formula C12H18N2O B11805556 (R)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline CAS No. 1427514-86-0

(R)-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline

Cat. No.: B11805556
CAS No.: 1427514-86-0
M. Wt: 206.28 g/mol
InChI Key: NJWSSTAXWFFHRB-SECBINFHSA-N
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Description

®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is a compound that belongs to the class of aniline derivatives It features a methoxy group at the third position and a 2-methylpyrrolidin-1-yl group at the fifth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline, which is functionalized to introduce the methoxy group at the third position.

    Formation of the Pyrrolidine Ring: The 2-methylpyrrolidin-1-yl group is introduced through a cyclization reaction involving an appropriate precursor, such as a substituted piperidine.

    Final Assembly: The functionalized aniline and the pyrrolidine precursor are coupled under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of methoxy and pyrrolidine substitutions on biological activity. It can serve as a model compound for understanding the structure-activity relationships of similar molecules.

Medicine

In medicinal chemistry, ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other fine chemicals. Its functional groups allow for easy modification, making it useful in various applications.

Mechanism of Action

The mechanism of action of ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline: Unique due to its specific substitution pattern.

    Pyrrolidin-2-ones: Similar in having a pyrrolidine ring but differ in the position and type of substituents.

    Aniline Derivatives: Share the aniline core but vary in the functional groups attached.

Uniqueness

®-3-Methoxy-5-(2-methylpyrrolidin-1-YL)aniline is unique due to the combination of a methoxy group and a 2-methylpyrrolidin-1-yl group on the aniline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1427514-86-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-methoxy-5-[(2R)-2-methylpyrrolidin-1-yl]aniline

InChI

InChI=1S/C12H18N2O/c1-9-4-3-5-14(9)11-6-10(13)7-12(8-11)15-2/h6-9H,3-5,13H2,1-2H3/t9-/m1/s1

InChI Key

NJWSSTAXWFFHRB-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CCCN1C2=CC(=CC(=C2)N)OC

Canonical SMILES

CC1CCCN1C2=CC(=CC(=C2)N)OC

Origin of Product

United States

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